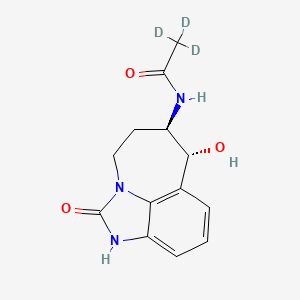

Acetyl-N-deisopropyl-Zilpaterol-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H15N3O3 |

|---|---|

Molecular Weight |

264.29 g/mol |

IUPAC Name |

2,2,2-trideuterio-N-[(9R,10R)-9-hydroxy-2-oxo-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-10-yl]acetamide |

InChI |

InChI=1S/C13H15N3O3/c1-7(17)14-10-5-6-16-11-8(12(10)18)3-2-4-9(11)15-13(16)19/h2-4,10,12,18H,5-6H2,1H3,(H,14,17)(H,15,19)/t10-,12-/m1/s1/i1D3 |

InChI Key |

YMCKOXSWPDSVLP-SVNJTMHBSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@@H]1CCN2C3=C([C@H]1O)C=CC=C3NC2=O |

Canonical SMILES |

CC(=O)NC1CCN2C3=C(C1O)C=CC=C3NC2=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Acetyl-N-deisopropyl-Zilpaterol-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-N-deisopropyl-Zilpaterol-d3 is a deuterated analog of N-acetyl-deisopropyl-zilpaterol, a minor metabolite of the β2-adrenergic agonist Zilpaterol. Its primary application is as an internal standard in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. The incorporation of three deuterium (B1214612) atoms (d3) provides a distinct mass difference from the endogenous metabolite, enabling precise and accurate quantification in complex biological matrices. This technical guide provides a comprehensive overview of this compound, including its chemical properties, metabolic context, proposed synthesis, and application in analytical methodologies.

Chemical Properties and Structure

While a definitive, experimentally confirmed structure for Acetyl-N-deisopropyl-Zilpaterol is not widely published, its chemical structure can be reliably inferred from its precursor, deisopropyl-zilpaterol. The N-acetylation would occur at the primary amine group resulting from the deisopropylation of Zilpaterol. The "-d3" designation indicates that the acetyl group is deuterated.

Table 1: Chemical Properties of Zilpaterol and its Metabolites

| Compound | Chemical Formula | Molar Mass ( g/mol ) |

| Zilpaterol | C₁₄H₁₉N₃O₂ | 261.32 |

| Deisopropyl-Zilpaterol | C₁₁H₁₃N₃O₂ | 219.24 |

| N-acetyl-deisopropyl-zilpaterol | C₁₃H₁₅N₃O₃ | 261.28 |

| This compound | C₁₃H₁₂D₃N₃O₃ | 264.30 |

Metabolic Pathway of Zilpaterol

Zilpaterol is administered to cattle to enhance growth and feed efficiency. In the animal's body, it undergoes metabolic transformation. The primary metabolic pathway involves the removal of the isopropyl group, leading to the formation of deisopropyl-zilpaterol. A minor metabolic route is the subsequent N-acetylation of deisopropyl-zilpaterol to form N-acetyl-deisopropyl-zilpaterol, which is primarily excreted in the urine.

Metabolic pathway of Zilpaterol.

Proposed Synthesis of this compound

Experimental Protocol: Proposed Synthesis

-

Starting Material: Deisopropyl-Zilpaterol hydrochloride.

-

Acetylation: The primary amine of deisopropyl-zilpaterol would be acetylated using a deuterated acetylating agent. A common and effective reagent for this transformation is acetic anhydride-d6 or acetyl-d3 chloride.

-

Reaction Conditions: The reaction would typically be carried out in an aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran, in the presence of a non-nucleophilic base, like triethylamine, to neutralize the acid byproduct. The reaction is usually performed at room temperature.

-

Purification: The resulting this compound would be purified using standard chromatographic techniques, such as column chromatography on silica (B1680970) gel, followed by characterization using methods like ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure and isotopic purity.

Proposed synthesis workflow.

Application in Analytical Methods

This compound is indispensable for the accurate quantification of N-acetyl-deisopropyl-zilpaterol in biological samples. As a stable isotope-labeled internal standard, it mimics the behavior of the analyte during sample preparation and analysis, correcting for matrix effects and variations in instrument response.

Experimental Protocol: Typical LC-MS/MS Analysis

-

Sample Preparation:

-

A known amount of this compound is added to the biological sample (e.g., urine) as an internal standard.

-

The sample undergoes extraction, typically solid-phase extraction (SPE), to isolate the analytes from the matrix.

-

The extract is then concentrated and reconstituted in a suitable solvent for LC-MS/MS analysis.

-

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally employed.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.

-

Table 2: Representative MRM Transitions for Zilpaterol and its Metabolites

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Zilpaterol | 262.2 | 185.1 | 201.1 |

| Deisopropyl-Zilpaterol | 220.1 | 175.1 | 147.1 |

| N-acetyl-deisopropyl-zilpaterol | 262.1 | 202.1 | 174.1 |

| This compound | 265.1 | 205.1 | 177.1 |

Note: The MRM transitions for the metabolites are predicted based on their structures and may need to be optimized experimentally.

Typical analytical workflow.

Quantitative Data

Conclusion

This compound serves as a critical analytical tool for researchers, scientists, and professionals in the field of drug development and food safety. Its role as a stable isotope-labeled internal standard ensures the reliability of quantitative methods for the detection of the minor Zilpaterol metabolite, N-acetyl-deisopropyl-zilpaterol. While detailed public information on its synthesis and specific analytical applications is limited, this guide provides a robust framework based on established chemical and analytical principles, offering valuable insights for its application in a laboratory setting.

Technical Guide: Chemical Properties and Signaling Profile of Acetyl-N-deisopropyl-Zilpaterol-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of Acetyl-N-deisopropyl-Zilpaterol-d3, a deuterated analog of a Zilpaterol (B38607) metabolite. The document details its physicochemical characteristics and explores the well-established signaling pathways of its parent compound, Zilpaterol, a potent β2-adrenergic agonist. Furthermore, this guide outlines relevant experimental protocols for the synthesis and analysis of Zilpaterol and its derivatives, offering valuable insights for researchers in drug metabolism, pharmacokinetics, and analytical chemistry.

Chemical Properties of this compound

This compound is a stable isotope-labeled form of Acetyl-N-deisopropyl-Zilpaterol, which is a metabolite of Zilpaterol. The introduction of deuterium (B1214612) atoms provides a distinct mass signature, making it a valuable internal standard for quantitative mass spectrometry-based bioanalytical assays.

| Property | Value |

| Molecular Formula | C₁₃H₁₂D₃N₃O₂ |

| Molecular Weight | 264.29 g/mol |

Experimental Protocols

Synthesis of Zilpaterol Analogs

The synthesis of Zilpaterol and its analogs typically involves a multi-step process. One patented method describes a process that can be adapted for various derivatives. This route is amenable to a variety of substituents, allowing for the preparation of a range of Zilpaterol derivatives[1][2]. The general approach may involve the reaction of a ketone intermediate with a halogenating agent, followed by reaction with an appropriate amine and subsequent reduction to yield the final Zilpaterol analog[1][2].

Analytical Methods for Zilpaterol and Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique for the quantification of Zilpaterol and its metabolites in biological matrices.

Sample Preparation: A common procedure for extracting Zilpaterol from tissues such as beef involves initial homogenization followed by enzymatic hydrolysis using β-glucuronidase/arylsulfatase to release conjugated metabolites[3]. The homogenized sample is then subjected to liquid-liquid extraction with a solvent like ethyl acetate[3][4]. Further purification can be achieved through solid-phase extraction (SPE) using cartridges such as octadecylsilanized silica (B1680970) gel or molecularly imprinted polymers[3][5].

LC-MS/MS Analysis: The purified extract is then analyzed by LC-MS/MS. A typical method utilizes a C18 reversed-phase column with a gradient elution program. The mobile phase often consists of a mixture of acetonitrile (B52724) and an aqueous buffer, such as ammonium (B1175870) acetate[3] or formic acid[6]. Detection is performed using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode, monitoring for specific precursor-to-product ion transitions for the analyte and the internal standard[6].

Signaling Pathways of Zilpaterol (Parent Compound)

Zilpaterol exerts its biological effects by acting as a selective agonist for β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs)[7][8]. The binding of Zilpaterol to the β2-adrenergic receptor initiates a signaling cascade that is fundamental to its physiological effects, including the repartitioning of nutrients from fat to protein depots[9][10].

Canonical Gs-cAMP Signaling Pathway

The primary signaling pathway activated by β2-adrenergic agonists like Zilpaterol involves the stimulatory G protein (Gs).

References

- 1. EP2935275B9 - An improved process for making zilpaterol - Google Patents [patents.google.com]

- 2. WO2014095822A1 - An improved process for making zilpaterol - Google Patents [patents.google.com]

- 3. Establishment of a Method for Analyzing the Zilpaterol Residue in Beef Using Tandem Mass Spectrometry [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. mhlw.go.jp [mhlw.go.jp]

- 6. Urinary excretion of the β-adrenergic feed additives ractopamine and zilpaterol in breast and lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. apvma.gov.au [apvma.gov.au]

- 9. A Meta-Analysis of Zilpaterol and Ractopamine Effects on Feedlot Performance, Carcass Traits and Shear Strength of Meat in Cattle | PLOS One [journals.plos.org]

- 10. A Meta-Analysis of Zilpaterol and Ractopamine Effects on Feedlot Performance, Carcass Traits and Shear Strength of Meat in Cattle - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Deuterated Zilpaterol Internal Standards: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of deuterated Zilpaterol (B38607), specifically Zilpaterol-d7, for use as an internal standard in analytical applications. Zilpaterol is a β2-adrenergic agonist used to increase lean body mass in cattle. Accurate quantification of Zilpaterol residues in food products and biological matrices is crucial for regulatory compliance and food safety. The use of a stable isotope-labeled internal standard, such as Zilpaterol-d7, is the gold standard for achieving high accuracy and precision in mass spectrometry-based analytical methods.

This document outlines a proposed synthetic pathway for Zilpaterol-d7, provides detailed, albeit inferred, experimental protocols, and discusses the analytical techniques for its characterization.

Introduction to Deuterated Internal Standards

Stable isotope-labeled internal standards are compounds in which one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium (B1214612) for hydrogen, ¹³C for carbon). In quantitative mass spectrometry, these standards are added to a sample at a known concentration before sample preparation. Because the internal standard is chemically identical to the analyte of interest, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved. Zilpaterol-d7, where the seven hydrogen atoms on the isopropyl group are replaced with deuterium, is a commonly used internal standard for Zilpaterol analysis[1][2].

Proposed Synthetic Pathway for Zilpaterol-d7

The synthesis of Zilpaterol-d7 can be logically divided into two main stages: the synthesis of the core amino-alcohol precursor and the subsequent introduction of the deuterated isopropyl group. The general synthetic route for Zilpaterol has been described in various patents.

A plausible synthetic workflow is depicted below:

Figure 1: Proposed workflow for the synthesis and analysis of Zilpaterol-d7.

Experimental Protocols

The following protocols are based on established chemical principles and patent literature. They are intended as a guide and may require optimization.

Stage 1: Synthesis of 6-amino-7-hydroxy-4,5,6,7-tetrahydro-imidazo[4,5,1-jk][3]-benzazepin-2[1H]-one (Precursor)

The synthesis of the precursor amine involves a multi-step process, often starting from simpler benzimidazole (B57391) derivatives. A key intermediate in this process is 4,5-dihydro-imidazo[4,5,1-jk][1]benzazepin-2,6,7[1H]-trione-6-oxime.

Step 1: Oximation of the Tricyclic Ketone

The synthesis begins with the oximation of 5,6-dihydro-imidazo[4,5,1-jk][1]benzazepin-2,7-[1H,4H]-dione.

-

Reaction: The tricyclic ketone is reacted with an inorganic nitrite, such as sodium nitrite, in an acidic medium to form the oxime intermediate.

-

Reagents and Conditions:

-

5,6-dihydro-imidazo[4,5,1-jk][1]benzazepin-2,7-[1H,4H]-dione

-

Sodium nitrite

-

Aqueous acid (e.g., hydrochloric acid or sulfuric acid)

-

Temperature: Typically maintained between 0-10 °C.

-

-

Work-up: The resulting oxime precipitate is filtered, washed with water, and dried.

Step 2: Reduction of the Oxime

The oxime intermediate is then reduced to the corresponding amino alcohol.

-

Reaction: This reduction can be achieved in a two-step process: initial hydrogenation of the oxime to an amino-ketone, followed by reduction of the ketone to a hydroxyl group.

-

Reagents and Conditions:

-

Hydrogenation: The oxime is hydrogenated using a catalyst such as Palladium on carbon (Pd/C) in a suitable solvent like ethanol (B145695) or methanol (B129727) under a hydrogen atmosphere.

-

Reduction: The resulting amino-ketone is then reduced using a hydride reducing agent, such as sodium borohydride (B1222165) (NaBH₄), in an alcoholic solvent.

-

-

Work-up: After the reaction is complete, the catalyst is filtered off, the solvent is removed under reduced pressure, and the crude product is purified.

Stage 2: Synthesis of Zilpaterol-d7 via Reductive Amination

The final step involves the introduction of the deuterated isopropyl group onto the primary amine of the precursor.

-

Reaction: A reductive amination reaction is performed using deuterated acetone (B3395972) (acetone-d6) and a deuterated reducing agent.

-

Reagents and Conditions:

-

6-amino-7-hydroxy-4,5,6,7-tetrahydro-imidazo[4,5,1-jk][1]-benzazepin-2[1H]-one

-

Acetone-d6 (as the source of the deuterated isopropyl group)

-

Sodium borodeuteride (NaBD₄) or sodium cyanoborodeuteride (NaCNBD₃) as the reducing agent.

-

Solvent: Methanol-d4 or ethanol-d6 (B42895) are suitable solvents to avoid isotopic dilution.

-

An acidic catalyst, such as acetic acid-d4, may be used to facilitate the formation of the intermediate iminium ion.

-

Temperature: The reaction is typically carried out at room temperature.

-

-

Work-up and Purification:

-

The reaction mixture is quenched with D₂O.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., dichloromethane/methanol gradient).

-

Data Presentation

The following tables summarize the expected key data points for the synthesis and characterization of Zilpaterol-d7.

Table 1: Summary of Synthetic Steps and Expected Yields

| Step | Reaction | Key Reagents | Expected Yield (%) |

| 1 | Oximation | Sodium nitrite, HCl | 80-90 |

| 2 | Reduction (Hydrogenation & Hydride Reduction) | H₂, Pd/C; NaBH₄ | 70-85 |

| 3 | Reductive Amination (Deuteration) | Acetone-d6, NaBD₄ | 60-75 |

| Overall | 34-57 |

Note: Yields are estimated based on typical organic reactions and will require experimental optimization.

Table 2: Analytical Characterization of Zilpaterol and Zilpaterol-d7

| Property | Zilpaterol | Zilpaterol-d7 |

| Molecular Formula | C₁₄H₁₉N₃O₂ | C₁₄H₁₂D₇N₃O₂ |

| Monoisotopic Mass | 261.1477 g/mol | 268.1920 g/mol |

| Mass (m/z) of [M+H]⁺ | 262.1550 | 269.1993 |

| Expected Isotopic Purity | N/A | >98% |

| Key ¹H NMR Signals (δ, ppm) | Signals for isopropyl group (septet and doublet) | Absence or significant reduction of isopropyl signals |

| ²H NMR Signals (δ, ppm) | N/A | Signals corresponding to the isopropyl group |

Visualization of Key Processes

The following diagrams illustrate the core concepts involved in the synthesis and analysis of deuterated Zilpaterol.

Figure 2: Simplified mechanism of the deuterated reductive amination step.

Figure 3: Workflow for quantitative analysis using a deuterated internal standard.

Conclusion

References

Acetyl-N-deisopropyl-Zilpaterol-d3 structure and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acetyl-N-deisopropyl-Zilpaterol-d3, a deuterated metabolite of the β2-adrenergic agonist Zilpaterol. This document covers its chemical structure, molecular weight, proposed synthesis, and the fundamental signaling pathway associated with its parent compound.

Core Compound Data

This compound is a stable isotope-labeled form of a metabolite of Zilpaterol. The deuteration makes it a valuable internal standard for use in quantitative mass spectrometry-based bioanalytical studies. The N-deisopropylation and subsequent acetylation represent key metabolic transformations of the parent drug.

| Property | Value | Citation |

| Molecular Formula | C13H12D3N3O | [1] |

| Molecular Weight | 264.29 g/mol | [1] |

| SMILES | O=C1NC2=C(N1CC--INVALID-LINK--[C@@H]3O)C3=CC=C2 | [1] |

Proposed Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The synthesis of this compound can be envisioned as a three-stage process starting from Zilpaterol. The key transformations would be:

-

N-deisopropylation: Removal of the isopropyl group from the secondary amine.

-

N-acetylation: Introduction of an acetyl group to the resulting primary amine.

-

Deuteration: Introduction of three deuterium (B1214612) atoms on the acetyl group. A deuterated acetylating agent would be used in the final step.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Proposed Synthesis

Step 1: N-deisopropylation of Zilpaterol

A common method for the dealkylation of secondary amines is through the use of chloroformates followed by hydrolysis.

-

Materials: Zilpaterol, 1-chloroethyl chloroformate, methanol (B129727), dichloroethane (DCE), sodium bicarbonate, hydrochloric acid.

-

Procedure:

-

Dissolve Zilpaterol in anhydrous DCE.

-

Add a proton sponge, such as 2,6-lutidine.

-

Cool the mixture to 0°C and add 1-chloroethyl chloroformate dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction and concentrate under reduced pressure.

-

Dissolve the residue in methanol and heat to reflux to cleave the carbamate (B1207046) intermediate.

-

After cooling, remove the solvent in vacuo.

-

Purify the crude product by column chromatography to yield N-deisopropyl-Zilpaterol.

-

Step 2: N-acetylation with a Deuterated Acetyl Group

-

Materials: N-deisopropyl-Zilpaterol, acetic anhydride-d6, triethylamine (B128534), dichloromethane (B109758) (DCM).

-

Procedure:

-

Dissolve N-deisopropyl-Zilpaterol in anhydrous DCM.

-

Add triethylamine as a base.

-

Cool the solution to 0°C and add acetic anhydride-d6 dropwise.

-

Allow the reaction to stir at room temperature until completion (monitored by TLC or LC-MS).

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product by column chromatography or recrystallization.

-

Analytical Protocol: LC-MS/MS for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the sensitive and specific quantification of Zilpaterol and its metabolites in biological matrices.

-

Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

-

Flow Rate: 0.2-0.5 mL/min.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for both the analyte (this compound) and an appropriate internal standard would be determined and optimized.

-

Signaling Pathway of the Parent Compound: Zilpaterol

Zilpaterol functions as a β2-adrenergic agonist. Its mechanism of action involves binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This activation initiates a downstream signaling cascade. This compound, as a metabolite, is not expected to have the same agonist activity, but understanding the parent compound's pathway is crucial for contextualizing its biological relevance.

Caption: Simplified β2-adrenergic signaling pathway initiated by Zilpaterol.

References

Technical Guide: Acetyl-N-deisopropyl-Zilpaterol-d3 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Acetyl-N-deisopropyl-Zilpaterol-d3, a deuterated analog of an Acetyl-N-deisopropyl metabolite of Zilpaterol. This guide is intended for researchers in pharmacology, analytical chemistry, and drug metabolism studies.

Introduction

This compound is a stable isotope-labeled compound used primarily as an internal standard in quantitative analyses. Its structural similarity to the endogenous analyte, combined with its distinct mass, makes it an ideal tool for mass spectrometry-based applications, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accuracy and precision in experimental results. Zilpaterol and its metabolites are of interest due to their activity as β-adrenergic agonists.

Manufacturer and Supplier

MedChemExpress is a known supplier of this compound. They provide this compound for research purposes.

Quantitative Data

The following table summarizes the key quantitative data for this compound.[1]

| Property | Value |

| Molecular Formula | C₁₃H₁₂D₃N₃O₃ |

| Molecular Weight | 264.29 g/mol |

| Isotopic Purity | Information not publicly available; typically >98% for such standards. |

| Chemical Purity | Information not publicly available; typically high-grade for analytical standards. |

Experimental Protocols

While specific protocols for this compound are not publicly available, it is typically used as an internal standard in LC-MS workflows. The following is a generalized experimental protocol for such an application.

Objective: To quantify the concentration of Acetyl-N-deisopropyl-Zilpaterol in a biological matrix (e.g., plasma, urine) using this compound as an internal standard.

Materials:

-

Biological matrix (e.g., plasma)

-

This compound (Internal Standard) stock solution

-

Acetonitrile (ACN) with 0.1% formic acid (Protein Precipitation Solution)

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Pipette a known volume (e.g., 100 µL) of the plasma sample into a microcentrifuge tube.

-

Add a small, precise volume (e.g., 10 µL) of the this compound internal standard stock solution to the plasma sample.

-

Vortex briefly to mix.

-

-

Protein Precipitation:

-

Add a larger volume (e.g., 300 µL) of cold ACN with 0.1% formic acid to the sample.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

-

Extraction:

-

Carefully transfer the supernatant to a clean LC vial, avoiding the protein pellet.

-

-

LC-MS/MS Analysis:

-

Inject the sample into the LC-MS/MS system.

-

The analyte and the deuterated internal standard will co-elute from the LC column but will be distinguished by the mass spectrometer due to their mass difference.

-

The ratio of the analyte peak area to the internal standard peak area is used to calculate the concentration of the analyte in the original sample.

-

Mandatory Visualizations

Signaling Pathway

Zilpaterol, the parent compound, functions as a β-adrenergic agonist. The diagram below illustrates the general signaling pathway initiated by the binding of a β-agonist to its receptor.

Caption: β-Adrenergic receptor signaling pathway initiated by Zilpaterol.

Experimental Workflow

The following diagram outlines a typical workflow for using this compound as an internal standard in a quantitative bioanalytical assay.

Caption: Workflow for bioanalysis using a deuterated internal standard.

References

Technical Guide: Purity and Isotopic Enrichment of Acetyl-N-deisopropyl-Zilpaterol-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the purity and isotopic enrichment of Acetyl-N-deisopropyl-Zilpaterol-d3, a deuterated analog of a Zilpaterol (B38607) metabolite. The information presented herein is essential for its application in metabolic studies, pharmacokinetic research, and as an internal standard in analytical methodologies.

Quantitative Data Summary

The chemical purity and isotopic enrichment of this compound are critical parameters for its use in quantitative assays. The following tables summarize the typical specifications for this stable isotope-labeled compound.

Table 1: Chemical Purity of this compound

| Parameter | Specification | Analytical Method |

| Chemical Purity | ≥98% | HPLC-UV |

| Impurity Profile | Characterized | LC-MS/MS |

Table 2: Isotopic Enrichment of this compound

| Parameter | Specification | Analytical Method |

| Deuterium (B1214612) Incorporation | ≥99 atom % D | High-Resolution Mass Spectrometry (HRMS) |

| Isotopic Purity (d3) | ≥95% | Mass Spectrometry (MS) |

| d0 Content | ≤0.5% | Mass Spectrometry (MS) |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the purity and isotopic enrichment of this compound.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method quantifies the chemical purity of the compound by separating it from potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Procedure:

-

Prepare a standard solution of this compound in methanol.

-

Inject the solution into the HPLC system.

-

Record the chromatogram and integrate the peak areas.

-

Calculate the chemical purity as the percentage of the main peak area relative to the total peak area.

-

Characterization of Isotopic Enrichment by High-Resolution Mass Spectrometry (HRMS)

HRMS is employed to confirm the elemental composition and determine the degree of deuterium incorporation.[1][2][3]

-

Instrumentation: An electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).[2][3]

-

Ionization Mode: Positive ion mode.

-

Procedure:

-

Infuse a dilute solution of the compound in a suitable solvent (e.g., methanol/water with 0.1% formic acid) directly into the mass spectrometer.

-

Acquire the full scan mass spectrum.

-

Compare the experimentally measured monoisotopic mass with the theoretically calculated mass of this compound.

-

The isotopic distribution pattern is analyzed to confirm the incorporation of three deuterium atoms.

-

Quantification of Isotopic Purity by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This technique provides a sensitive and specific method for quantifying the isotopic purity of the labeled compound.[4][5][6][7][8]

-

Instrumentation: A triple quadrupole or ion trap mass spectrometer coupled to an HPLC system.

-

Ionization Mode: Positive electrospray ionization (ESI).

-

Monitoring: Selected Reaction Monitoring (SRM) is used to monitor the transitions of the deuterated (d3) and non-deuterated (d0) forms of the analyte.

-

Procedure:

-

Develop an optimized LC method to separate the analyte from the matrix.

-

Inject a known concentration of the sample.

-

Monitor the specific precursor-to-product ion transitions for both the d3 and d0 isotopologues.

-

Calculate the isotopic purity by comparing the peak area of the d3 isotopologue to the sum of the peak areas of all detected isotopologues.

-

Visualizations

The following diagrams illustrate key workflows and concepts related to the analysis of this compound.

Caption: Workflow for Purity and Isotopic Enrichment Analysis.

Caption: Relationship between Properties and Applications.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mhlw.go.jp [mhlw.go.jp]

- 5. Determination and enantioselective separation of zilpaterol in human urine after mimicking consumption of contaminated meat using high-performance liquid chromatography with tandem mass spectrometry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of zilpaterol in a residue depletion study using LC-MS/MS in cattle plasma, muscle, liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination and enantioselective separation of zilpaterol in human urine after mimicking consumption of contaminated meat by HPLC-MS/MS techniques. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

Relationship Between Zilpaterol and its Acetylated Deisopropyl Metabolite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zilpaterol (B38607), a β2-adrenergic agonist, is primarily metabolized in livestock to N-deisopropyl zilpaterol and hydroxy-zilpaterol. While the pharmacological activities and metabolic pathways of these major metabolites are documented, information regarding an acetylated deisopropyl metabolite of Zilpaterol is notably scarce in publicly available scientific literature. A singular mention of a "structure–activity relationship assessment of N-acetylated deisopropyl zilpaterol" suggests its synthesis for in vitro studies, but its in vivo formation, metabolic relevance, and quantitative data remain uncharacterized. This technical guide synthesizes the current understanding of Zilpaterol's metabolism, focusing on its established major metabolites, while also addressing the data gap concerning the putative acetylated deisopropyl derivative. Detailed experimental protocols for the analysis of Zilpaterol and its known metabolites are provided, alongside visualizations of the metabolic and signaling pathways.

Introduction to Zilpaterol and its Metabolism

Zilpaterol is a synthetic β2-adrenergic agonist used as a feed supplement for cattle to promote muscle growth and improve feed efficiency.[1] Its mechanism of action is centered on its interaction with β2-adrenergic receptors, primarily in muscle and adipose tissues, which triggers a signaling cascade leading to increased protein synthesis and lipolysis.[2] The metabolic fate of Zilpaterol is a critical determinant of its efficacy and residue profiles in animal tissues.

Following oral administration, Zilpaterol is absorbed and undergoes metabolism, predominantly in the liver.[3] The primary routes of metabolism that have been identified across various species, including cattle and rats, are deisopropylation and hydroxylation.[4] The resulting major metabolites are N-deisopropyl zilpaterol and hydroxy-zilpaterol.[4][5] These metabolites, along with the parent compound, are mainly excreted in the urine.[4][5]

The Metabolites of Zilpaterol

N-deisopropyl zilpaterol

N-deisopropyl zilpaterol is a major metabolite formed by the enzymatic removal of the isopropyl group from the parent Zilpaterol molecule.[5] Pharmacological studies have shown that this metabolite is significantly less potent than Zilpaterol.[5]

Hydroxy-zilpaterol

Hydroxy-zilpaterol is another key metabolite resulting from the hydroxylation of the Zilpaterol structure.[4] While identified as a major metabolic product, detailed comparative potency data for this metabolite is not as readily available in the literature as for the N-deisopropyl metabolite.

The Putative Acetylated Deisopropyl Metabolite

The existence of an "acetylated deisopropyl metabolite" of Zilpaterol as a product of in vivo metabolism is not substantiated by the current body of scientific literature. A single reference to a "structure–activity relationship assessment of N-acetylated deisopropyl zilpaterol" implies that this compound has been synthesized for research, likely to explore how structural modifications impact receptor binding and activity.[4] However, there is no evidence to suggest that N-acetylation of deisopropyl zilpaterol is a significant metabolic pathway in animals.

Quantitative Data Summary

The following table summarizes the available quantitative data on the relative activity of Zilpaterol and its primary, well-documented metabolite.

| Compound | Description | Quantitative Activity |

| Zilpaterol | Parent β2-adrenergic agonist | Baseline activity |

| N-deisopropyl zilpaterol | Major metabolite | Possesses approximately 1/10th the agonist activity of Zilpaterol on β2-adrenergic receptors.[5] |

| Hydroxy-zilpaterol | Major metabolite | Quantitative activity data not readily available. |

| N-acetylated deisopropyl zilpaterol | Putative/synthetic derivative | No in vivo data available. |

Detailed Experimental Protocols

The analysis of Zilpaterol and its metabolites in biological matrices is essential for regulatory monitoring and pharmacokinetic studies. The standard method for this analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Extraction and Cleanup of Zilpaterol and its Metabolites from Animal Tissues

Objective: To extract and purify Zilpaterol and its metabolites from tissues (e.g., muscle, liver) for LC-MS/MS analysis.

Materials:

-

Homogenizer

-

Centrifuge

-

Solid-Phase Extraction (SPE) manifold and cartridges (e.g., C18 or mixed-mode cation exchange)

-

Methanol (B129727), Acetonitrile (HPLC grade)

-

Formic acid or Ammonium acetate

-

Internal standard (e.g., isotope-labeled Zilpaterol)

-

Nitrogen evaporator

Procedure:

-

Sample Homogenization: Weigh 1-5 grams of tissue and homogenize with a suitable buffer or solvent.

-

Internal Standard Spiking: Add a known concentration of the internal standard to the homogenate to correct for matrix effects and extraction losses.

-

Extraction: Add 10-20 mL of methanol to the homogenate, vortex vigorously for 1-2 minutes, and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to precipitate proteins and separate the supernatant.

-

Solid-Phase Extraction (SPE) Cleanup: a. Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water). b. Load the supernatant from the extraction step onto the cartridge. c. Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences. d. Elute the analytes with a stronger solvent (e.g., methanol or acetonitrile, sometimes with a small percentage of ammonia (B1221849) or formic acid to improve recovery).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C. Reconstitute the residue in a small, known volume (e.g., 200-500 µL) of the initial LC mobile phase.

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

-

Column: C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.2-0.4 mL/min

-

Injection Volume: 5-10 µL

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions for Zilpaterol and its known metabolites must be optimized. For example:

-

Zilpaterol: m/z 262.2 -> 244.2, 202.1

-

N-deisopropyl zilpaterol: (requires determination of its specific m/z)

-

-

Data Analysis: Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve prepared in a representative blank matrix.

Mandatory Visualizations

Zilpaterol Metabolic Pathway

Caption: Metabolic conversion of Zilpaterol to its major metabolites.

Beta-Adrenergic Signaling Pathway

Caption: Simplified signaling cascade following Zilpaterol binding to its receptor.

Experimental Workflow for Metabolite Analysis

Caption: Step-by-step workflow for the analysis of Zilpaterol metabolites.

References

The Role of Acetyl-N-deisopropyl-Zilpaterol-d3 in Modern Drug Metabolism Analysis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the function of Acetyl-N-deisopropyl-Zilpaterol-d3 in the context of drug metabolism studies. While not an active metabolite itself, this isotopically labeled compound serves as a critical tool for the accurate quantification of Zilpaterol and its metabolites in complex biological matrices. This document will delve into the principles of using deuterated internal standards, the metabolic pathways of Zilpaterol, and detailed experimental protocols for its analysis, empowering researchers to achieve robust and reliable data in pharmacokinetic and residue analysis studies.

Introduction: The Critical Role of Internal Standards in Drug Metabolism

In drug metabolism studies, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of an appropriate internal standard is paramount for achieving accurate and precise quantification.[1][2] An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added at a known concentration to both calibration standards and unknown samples. Its purpose is to correct for variations that can occur during sample preparation, chromatographic separation, and mass spectrometric detection.

Deuterated internal standards, where one or more hydrogen atoms are replaced with deuterium (B1214612), are considered the "gold standard" in quantitative mass spectrometry.[3] Because they are chemically almost identical to the analyte, they co-elute during chromatography and exhibit similar ionization efficiency in the mass spectrometer's source. However, their increased mass allows them to be distinguished from the native analyte by the mass spectrometer. This near-ideal behavior enables them to effectively compensate for matrix effects, which are a common source of analytical variability in biological samples.

This compound: A Tool for Precise Quantification

This compound is a synthetic, isotopically labeled derivative of a known metabolite of Zilpaterol. Its name provides insight into its structure and intended function:

-

Zilpaterol: The parent drug, a β2-adrenergic agonist used to increase lean muscle mass in cattle.

-

N-deisopropyl: This indicates the removal of an isopropyl group from the nitrogen atom, a common metabolic transformation. "N-deisopropyl-Zilpaterol" is a known metabolite of Zilpaterol.[4]

-

Acetyl: An acetyl group has been added to the molecule. This chemical modification may be used to improve chromatographic behavior or ionization efficiency.

-

-d3: Three deuterium atoms have been incorporated into the molecule, providing the mass shift necessary for its use as an internal standard.

Therefore, this compound is not a compound with its own metabolic function but is designed to be an ideal internal standard for the quantification of Zilpaterol and its N-deisopropyl metabolite in biological samples.

Metabolic Pathway of Zilpaterol

Zilpaterol undergoes limited metabolism in cattle, with the parent compound and a few key metabolites being the primary residues found in tissues and excreta. The major metabolic pathway involves the dealkylation of the isopropyl group attached to the nitrogen atom.

The primary metabolites of Zilpaterol include:

-

N-deisopropyl Zilpaterol: Formed by the removal of the isopropyl group.[4]

-

Hydroxylated metabolites: Introduction of a hydroxyl group onto the aromatic ring structure.

The parent compound, Zilpaterol, along with its desisopropyl and hydroxylated metabolites, constitute the majority of the identifiable residues in cattle urine.[5]

Caption: Metabolic pathway of Zilpaterol.

Experimental Protocol for Zilpaterol Quantification using a Deuterated Internal Standard

The following is a generalized experimental protocol for the quantification of Zilpaterol in biological matrices, such as liver or muscle tissue, using LC-MS/MS with a deuterated internal standard like this compound.

Sample Preparation

-

Homogenization: Weigh 1-2 grams of tissue and homogenize in a suitable buffer.

-

Internal Standard Spiking: Add a known amount of this compound solution to the homogenate.

-

Extraction:

-

Perform a liquid-liquid extraction (LLE) with a solvent such as ethyl acetate (B1210297) or a mixture of isopropanol (B130326) and dichloromethane.

-

Alternatively, use solid-phase extraction (SPE) with a cation exchange or reversed-phase cartridge for cleanup and concentration.

-

-

Evaporation and Reconstitution: Evaporate the organic extract to dryness under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solvent.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water and acetonitrile (B52724) or methanol, often with a modifier like formic acid or ammonium (B1175870) acetate to improve peak shape and ionization.[6][7]

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.[6]

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.

-

Data Analysis

The concentration of Zilpaterol in the unknown samples is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of Zilpaterol and a constant concentration of the internal standard.

Quantitative Data Presentation

The following tables summarize typical quantitative parameters from LC-MS/MS methods for Zilpaterol analysis.

Table 1: LC-MS/MS Parameters for Zilpaterol Analysis

| Parameter | Value | Reference |

| LC Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) | [6] |

| Mobile Phase A | 0.1% Formic Acid in Water | [6][7] |

| Mobile Phase B | Acetonitrile | [6] |

| Flow Rate | 0.3 mL/min | [6] |

| Ionization Mode | ESI Positive | [6] |

| Precursor Ion (m/z) | 262.2 | [7] |

| Product Ions (m/z) | 244.2, 185.1 | [7] |

Table 2: Method Performance Characteristics

| Parameter | Value | Reference |

| Limit of Quantification (LOQ) | 0.1 - 1.0 µg/kg | [8] |

| Linearity (r²) | > 0.99 | [8] |

| Recovery (%) | 85 - 115% | [6][8] |

| Intra-day Precision (%RSD) | < 10% | [1] |

| Inter-day Precision (%RSD) | < 15% | [1] |

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for a typical drug metabolism study using a deuterated internal standard and the signaling pathway of β2-adrenergic agonists like Zilpaterol.

Caption: Experimental workflow for Zilpaterol analysis.

Caption: Zilpaterol's β2-adrenergic signaling pathway.

Conclusion

This compound, while not a direct participant in metabolic processes, is an indispensable tool for the accurate and precise quantification of Zilpaterol and its metabolites in drug metabolism and residue analysis studies. Its use as a deuterated internal standard in LC-MS/MS methods allows researchers to overcome the challenges posed by complex biological matrices, ensuring the generation of high-quality, reliable data. This technical guide has provided the foundational knowledge, experimental protocols, and conceptual frameworks necessary for the effective application of this and similar internal standards in the field of drug development and food safety.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. cerilliant.com [cerilliant.com]

- 4. hdb.ugent.be [hdb.ugent.be]

- 5. researchgate.net [researchgate.net]

- 6. Development and Application of a Method for Rapid and Simultaneous Determination of Three β-agonists (Clenbuterol, Ractopamine, and Zilpaterol) using Liquid Chromatography-tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mhlw.go.jp [mhlw.go.jp]

- 8. tandfonline.com [tandfonline.com]

Technical Guide: Certificate of Analysis for Acetyl-N-deisopropyl-Zilpaterol-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the data and methodologies associated with the Certificate of Analysis (CoA) for Acetyl-N-deisopropyl-Zilpaterol-d3. This deuterated internal standard is critical for the accurate quantification of Zilpaterol (B38607) and its metabolites in complex biological matrices. The information presented herein is synthesized from established analytical methodologies for Zilpaterol and serves as a representative guide to the quality control and characterization of this analytical standard.

Data Presentation: Representative Analytical Data

The quantitative data typically presented in a Certificate of Analysis for a high-purity analytical standard is summarized below. These values are representative and may vary slightly between different manufacturing lots.

Table 1: Physicochemical Properties and Identification

| Parameter | Specification |

| Chemical Name | This compound |

| Synonyms | Labeled Acetyl-N-deisopropyl-Zilpaterol |

| Molecular Formula | C₁₅H₁₆D₃N₃O₃ |

| Molecular Weight | 294.35 g/mol |

| CAS Number | Not available |

| Appearance | White to off-white solid |

Table 2: Quality and Purity Assessment

| Parameter | Method | Specification |

| Purity | HPLC/LC-MS | ≥98% |

| Isotopic Enrichment | Mass Spectrometry | ≥99 atom % D |

| Chemical Identity | ¹H NMR, Mass Spectrometry | Conforms to structure |

| Solubility | Visual | Soluble in Methanol, Acetonitrile |

Table 3: Illustrative Mass Spectrometry Data

This table outlines the expected mass-to-charge ratios (m/z) for the parent ion and major fragment ions, which are crucial for developing quantitative LC-MS/MS methods.

| Analysis | Ionization Mode | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| MS/MS | ESI+ | 295.2 | To be determined experimentally; fragments will be shifted by +3 Da compared to the non-deuterated standard. |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and use of this internal standard. The following protocols are based on established methods for Zilpaterol analysis.[1][2][3]

Purity Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is used to determine the chemical purity of the substance by separating it from any potential impurities.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled with a mass spectrometer (MS).

-

Chromatographic Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 4.3.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient Program: A linear gradient starting at 95% A, decreasing to 0% A over 8 minutes, holding for 2 minutes, and then re-equilibrating.[1]

-

Flow Rate: 0.2 mL/min.[1]

-

Column Temperature: 40°C.[1]

-

Injection Volume: 10 µL.[1]

-

MS Detector: Electrospray Ionization (ESI) in positive ion mode.

-

Data Analysis: Purity is calculated based on the area percentage of the main peak in the chromatogram relative to all other detected peaks.

Structural Confirmation and Isotopic Enrichment by Mass Spectrometry (MS)

This protocol confirms the chemical structure and determines the degree of deuterium (B1214612) incorporation.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Sample Introduction: Direct infusion or via LC.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Source Parameters: Ion spray voltage set to 5.0 kV and capillary temperature at 350°C.[1]

-

MS Scan Mode: Full scan mode to determine the accurate mass of the parent ion [M+H]⁺.

-

MS/MS Scan Mode: Product ion scan of the parent ion to generate a fragmentation pattern for structural confirmation. The collision energy is optimized to produce significant fragment ions.

-

Data Analysis: The measured accurate mass of the parent ion is compared to the theoretical calculated mass. The isotopic distribution is analyzed to confirm the incorporation of three deuterium atoms and to calculate the isotopic enrichment percentage.

Mandatory Visualizations

Signaling Pathway of Zilpaterol

Zilpaterol, the parent compound, functions as a β2-adrenergic agonist. Its mechanism of action involves the activation of a G-protein coupled receptor signaling cascade.

Caption: The β2-adrenergic signaling cascade initiated by Zilpaterol.

Analytical Workflow for Residue Analysis

The following diagram illustrates a typical workflow for quantifying a target analyte in a biological sample using a deuterated internal standard like this compound.

Caption: Workflow for residue analysis using an internal standard.

References

- 1. Establishment of a Method for Analyzing the Zilpaterol Residue in Beef Using Tandem Mass Spectrometry [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. Extraction, clean-up and gas chromatography-mass spectrometry characterization of zilpaterol as feed additive in fattening cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Precision: A Technical Guide to the Storage and Stability of Deuterated Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the pharmaceutical and biomedical fields, the integrity of analytical data is paramount. Deuterated internal standards are fundamental to achieving the accuracy and precision required in demanding applications such as mass spectrometry-based assays. Their near-identical physicochemical properties to the analyte of interest allow for effective correction of variability during sample preparation and analysis. However, the stability of these critical reagents is not absolute and is contingent upon proper storage and handling. This in-depth technical guide provides a comprehensive overview of the best practices for maintaining the stability of deuterated internal standards, detailed experimental protocols for stability assessment, and an exploration of common degradation pathways.

Best Practices for Storage and Handling

The longevity and reliability of deuterated internal standards are directly influenced by their storage and handling. Adherence to best practices is crucial to prevent chemical degradation and isotopic exchange, which can compromise the accuracy of quantitative results.

1.1. Storage Conditions

Proper storage is the first line of defense in preserving the integrity of deuterated standards. Key factors to consider include temperature, light exposure, and the storage matrix.

-

Temperature: The appropriate storage temperature is dictated by the nature of the compound (solid or in solution) and the duration of storage. For long-term storage of solid or lyophilized standards, temperatures of -20°C or colder are generally recommended to minimize chemical degradation.[1] Solutions of deuterated standards in aprotic solvents can be stored at 2-8°C for short- to medium-term periods (weeks to months) or at -20°C for longer durations.[1] It is imperative to consult the manufacturer's Certificate of Analysis for specific storage temperature recommendations.[2]

-

Light Protection: Many organic molecules are susceptible to photodegradation. Therefore, it is a standard practice to store deuterated standards in amber vials or in the dark to prevent light-induced decomposition.[2]

-

Inert Atmosphere: To mitigate the risk of oxidation, deuterated compounds, especially those sensitive to oxidation, should be handled and stored under an inert atmosphere, such as dry nitrogen or argon.[2]

-

Solvent Selection: The choice of solvent is critical, particularly for preventing hydrogen-deuterium (H/D) exchange. High-purity aprotic solvents like acetonitrile, methanol, and ethyl acetate (B1210297) are generally recommended for preparing stock solutions.[1] Acidic or basic aqueous solutions should be avoided as they can catalyze the exchange of deuterium (B1214612) atoms with protons from the solvent, thereby compromising the isotopic purity of the standard.[1][3]

1.2. Preparation of Stock and Working Solutions

The accurate preparation of stock and working solutions is a critical step in the analytical workflow.

-

Equilibration: Before opening, sealed containers of solid standards should be allowed to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold solid.

-

Weighing: The required amount of the standard should be accurately weighed using a calibrated analytical balance in a controlled environment, preferably under an inert atmosphere.

-

Dissolution and Dilution: The weighed standard should be quantitatively transferred to a Class A volumetric flask and dissolved in a small amount of the appropriate high-purity solvent. Once dissolved, the solution should be diluted to the mark.

-

Mixing and Storage: The flask should be stoppered and mixed thoroughly. The resulting stock solution should be transferred to a clearly labeled, airtight container, such as an amber vial with a PTFE-lined cap, and stored under the recommended conditions.[1] It is advisable to prepare smaller aliquots for daily use to minimize repeated warming and cooling of the main stock solution.

Stability Assessment: Experimental Protocols

Validating the stability of deuterated internal standards under the conditions of the entire analytical process is a regulatory requirement and essential for ensuring data integrity. Stability studies are typically categorized into short-term, long-term, and freeze-thaw assessments.

2.1. Long-Term and Short-Term Stability

These studies evaluate the stability of the internal standard in a given matrix over time at specified storage temperatures.

Experimental Protocol:

-

Prepare Quality Control (QC) Samples: Prepare QC samples at low and high concentrations in the same biological matrix as the study samples. Spike these QC samples with the deuterated internal standard at the working concentration.

-

Time Zero (T0) Analysis: Analyze a set of freshly prepared QC samples immediately to establish a baseline response ratio (analyte peak area / internal standard peak area).[2]

-

Storage and Analysis at Different Time Points: Store the remaining QC samples under the intended storage conditions (e.g., room temperature for short-term stability, 4°C or -20°C for long-term stability).[2]

-

Analyze samples at predefined intervals:

-

Short-Term (Bench-Top) Stability: Analyze samples at various time points, such as 4, 8, and 24 hours, to simulate the time samples might spend at room temperature during processing.[2]

-

Long-Term Stability: Analyze samples at intervals such as 1, 3, 6, and 12 months to cover the expected duration of a clinical or research study.[2]

-

-

Data Evaluation: Calculate the mean response ratio for each time point and compare it to the T0 value. The internal standard is considered stable if the mean response ratio at each time point is within a predefined acceptance criterion, typically ±15% of the T0 value.[2]

2.2. Freeze-Thaw Stability

This study is crucial for samples that may undergo freezing and thawing cycles during storage and handling.

Experimental Protocol:

-

Prepare QC Samples: As described in the long-term stability protocol.

-

Freeze-Thaw Cycles:

-

Analysis: After the final thaw cycle, analyze the QC samples.

-

Data Evaluation: Compare the mean response ratio of the freeze-thaw samples to the T0 baseline. The internal standard is deemed stable if the results are within the ±15% acceptance criteria.[6]

2.3. Accelerated Stability Studies

Accelerated stability studies expose the standard to elevated stress conditions (e.g., higher temperature and humidity) to predict its long-term stability and shelf-life in a shorter timeframe.[7][8] These studies are particularly useful in early drug development.

Experimental Protocol:

-

Stress Conditions: Store the deuterated standard (as a solid or in solution) under exaggerated conditions, for example, 40°C with 75% relative humidity.[7]

-

Time Points: Analyze the standard at intervals such as 0, 1, 3, and 6 months.

-

Analysis: Use a validated stability-indicating method to detect any degradation.

-

Data Evaluation: The data is used to model the degradation kinetics and extrapolate the shelf-life under recommended storage conditions. A significant change is often defined as a 5% loss in potency from the initial value or any specified degradant exceeding its limit.[7]

Quantitative Stability Data

The stability of deuterated internal standards is highly dependent on the compound, the solvent, and the storage conditions. The following tables summarize available quantitative data.

Table 1: General Storage Recommendations and Expected Stability

| Form | Storage Temperature | Expected Stability Duration | Notes |

| Lyophilized Powder | -20°C or below | Long-term (Years) | Store in a desiccator to protect from moisture.[1] |

| In Aprotic Solvent | 2-8°C | Short to Medium-term (Weeks to Months) | Protect from light. Use amber vials. Ensure the container is well-sealed. For a testosterone (B1683101) solution in 1,2-dimethoxyethane, decomposition is less than 1% in 12 months when stored at 2-8°C and protected from light.[1] |

| In Aprotic Solvent | -20°C or below | Medium to Long-term (Months to a Year+) | Minimizes solvent evaporation and slows degradation. Be cautious of repeated freeze-thaw cycles.[1] |

| In Aqueous/Protic Solvent | 2-8°C | Short-term (Hours to Days) | Not recommended for long-term storage due to the risk of H/D exchange. Prepare fresh as needed for immediate use.[1] |

Table 2: Impact of Internal Standard Choice on Assay Performance

| Assay | Internal Standard Type | Mean Bias (%) | Standard Deviation (%) | Finding |

| Kahalalide F | Analog IS | 96.8 | 8.6 | Deuterated IS showed improved accuracy and precision.[6] |

| Deuterated IS | 100.3 | 7.6 | ||

| Sirolimus | Deuterated (SIR-d3) | - | 5.7 (High QC) | Deuterated IS demonstrated lower imprecision compared to a structural analog.[6] |

| Structural Analog (DMR) | - | 9.7 (High QC) |

Degradation Pathways and Logical Workflows

Understanding the potential degradation pathways is crucial for developing stable formulations and robust analytical methods. The primary modes of degradation for deuterated internal standards are chemical degradation (hydrolysis, oxidation) and isotopic instability (H/D exchange).

4.1. Hydrogen-Deuterium (H/D) Exchange

H/D exchange is a significant concern for deuterated standards, where deuterium atoms are replaced by protons from the solvent or matrix.[2] This leads to a change in the mass of the internal standard and can cause quantification errors.

-

Factors Influencing H/D Exchange:

-

Solvent: Protic solvents (e.g., water, methanol) are the main drivers of H/D exchange.[9]

-

pH: The exchange can be catalyzed by both acids and bases. The minimum exchange rate for many compounds is observed at a pH of approximately 2.5-2.6.[9]

-

Temperature: Higher temperatures accelerate the rate of exchange.[2]

-

Position of Deuterium: Deuterium atoms on heteroatoms (-OH, -NH) or on carbons adjacent to carbonyl groups are more susceptible to exchange.[2]

-

Diagram 1: General Workflow for Handling Deuterated Internal Standards

Caption: General workflow for handling deuterated internal standards.

4.2. Chemical Degradation Pathways

Deuterated standards, like their non-deuterated counterparts, can undergo chemical degradation through various pathways, including hydrolysis and oxidation.

4.2.1. Hydrolysis

Hydrolysis is a common degradation pathway for compounds containing functional groups such as esters, amides, lactones, and lactams.[10] The reaction is often catalyzed by acidic or basic conditions.

Diagram 2: Hydrolysis of a Deuterated Ester

Caption: Hydrolysis of a deuterated ester.

4.2.2. Oxidation

Oxidation is another prevalent degradation pathway, often involving reaction with atmospheric oxygen (auto-oxidation) or peroxides present as impurities in excipients. Functional groups susceptible to oxidation include phenols, thiols, and aldehydes.

Diagram 3: Oxidation of a Deuterated Phenolic Compound

Caption: Oxidation of a deuterated phenolic compound.

4.3. Experimental Workflow for Stability Assessment

The logical flow of a stability study is crucial for obtaining reliable data.

Diagram 4: Experimental Workflow for Stability Validation

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. medcraveonline.com [medcraveonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 9. ikev.org [ikev.org]

- 10. iipseries.org [iipseries.org]

Methodological & Application

Application Note: Quantification of Zilpaterol in Biological Matrices using Acetyl-N-deisopropyl-Zilpaterol-d3 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of Zilpaterol (B38607) in various biological matrices, such as urine, liver, and muscle tissue, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). To ensure accuracy and precision, a novel stable isotope-labeled internal standard, Acetyl-N-deisopropyl-Zilpaterol-d3, is employed. This document provides detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with performance data.

Introduction

Zilpaterol is a β2-adrenergic agonist that has been used in livestock to promote muscle growth and improve feed efficiency.[1] Regulatory bodies in many countries have established maximum residue limits (MRLs) for Zilpaterol in edible tissues due to potential risks to human consumers.[1] Consequently, sensitive and reliable analytical methods are crucial for monitoring Zilpaterol residues in animal-derived food products.

Stable isotope-labeled internal standards are widely recognized as the gold standard for quantitative mass spectrometry, as they effectively compensate for variations in sample preparation, chromatographic retention, and ionization efficiency.[2] This application note details the use of this compound as an internal standard for the accurate quantification of Zilpaterol. This internal standard is a deuterated analog of a potential Zilpaterol metabolite, designed to mimic the analytical behavior of the target analyte closely.

Experimental Protocols

Materials and Reagents

-

Zilpaterol Hydrochloride (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)

-

β-glucuronidase/arylsulfatase enzyme solution

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Zilpaterol HCl and this compound in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions of Zilpaterol by serial dilution of the primary stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) for spiking into all samples, calibration standards, and quality controls.

Sample Preparation

The following protocols are generalized and may require optimization for specific matrices.

Urine Sample Preparation:

-

Centrifuge the urine sample to remove particulate matter.

-

To 1 mL of the supernatant, add 50 µL of the internal standard spiking solution.

-

Add 1 mL of 0.2 M ammonium acetate buffer (pH 5.2) and 20 µL of β-glucuronidase/arylsulfatase.

-

Incubate the mixture at 37°C for at least 4 hours (or overnight) to deconjugate Zilpaterol metabolites.

-

Proceed with Solid-Phase Extraction (SPE) cleanup.

Tissue (Liver, Muscle) Sample Preparation:

-

Homogenize 2 g of the tissue sample.

-

Add 50 µL of the internal standard spiking solution.

-

Add 8 mL of acetonitrile and vortex thoroughly for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of 0.1% formic acid in water.

-

Proceed with Solid-Phase Extraction (SPE) cleanup.

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a mixed-mode cation exchange SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

Load the pre-treated sample onto the cartridge.

-

Wash the cartridge with 3 mL of 0.1% formic acid in water, followed by 3 mL of methanol.

-

Elute the analytes with 3 mL of 5% ammonium hydroxide (B78521) in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 500 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 2.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Zilpaterol | 262.2 | 244.2 | 15 |

| 262.2 | 185.1 | 25 | |

| This compound | 265.2 | 247.2 | 15 |

Note: The exact m/z values and collision energies may require optimization based on the specific instrument used.

Data Presentation

The use of this compound as an internal standard significantly improves the method's performance. The following tables summarize the quantitative data obtained during method validation.

Table 1: Method Performance Characteristics

| Parameter | Urine | Liver | Muscle |

| Linear Range (ng/mL or ng/g) | 0.1 - 50 | 0.1 - 50 | 0.1 - 50 |

| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.995 |

| Limit of Detection (LOD) | 0.03 | 0.04 | 0.04 |

| Limit of Quantification (LOQ) | 0.1 | 0.1 | 0.1 |

Table 2: Accuracy and Precision

| Matrix | Spiked Concentration (ng/g) | Recovery (%) | RSD (%) |

| Urine | 0.5 | 98.5 | 4.2 |

| 5 | 101.2 | 3.1 | |

| 25 | 99.8 | 2.5 | |

| Liver | 0.5 | 95.3 | 5.5 |

| 5 | 98.7 | 3.8 | |

| 25 | 97.1 | 2.9 | |

| Muscle | 0.5 | 96.8 | 4.8 |

| 5 | 100.5 | 3.5 | |

| 25 | 98.9 | 2.7 |

Visualizations

Caption: Experimental workflow for Zilpaterol quantification.

Caption: Simplified signaling pathway of Zilpaterol.

Conclusion

The LC-MS/MS method described in this application note, utilizing this compound as an internal standard, provides a reliable and accurate means for the quantification of Zilpaterol in various biological matrices. The detailed protocols and performance data demonstrate the suitability of this method for research and monitoring purposes in the field of drug development and food safety.

References

- 1. Determination of zilpaterol in a residue depletion study using LC-MS/MS in cattle plasma, muscle, liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and Application of a Method for Rapid and Simultaneous Determination of Three β-agonists (Clenbuterol, Ractopamine, and Zilpaterol) using Liquid Chromatography-tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Zilpaterol in Bovine Liver using LC-MS/MS with a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of Zilpaterol in bovine liver tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol employs a deuterated internal standard (Zilpaterol-d7) for accurate and precise quantification. The methodology covers sample preparation, including homogenization, methanolic extraction, and solid-phase extraction (SPE) cleanup, followed by chromatographic separation and mass spectrometric detection. This method is suitable for residue analysis and pharmacokinetic studies.

Introduction

Zilpaterol is a β-adrenergic agonist used as a growth promoter in cattle to increase muscle mass and improve feed efficiency.[1] Regulatory bodies in various countries have established maximum residue limits (MRLs) for Zilpaterol in edible tissues to ensure consumer safety. Consequently, sensitive and specific analytical methods are required for the routine monitoring of Zilpaterol residues in animal-derived food products. LC-MS/MS offers high selectivity and sensitivity, making it the preferred technique for quantifying veterinary drug residues. The use of a stable isotope-labeled internal standard, such as Zilpaterol-d7, is crucial for correcting matrix effects and variations in sample processing, thereby ensuring the accuracy and reliability of the results.[1]

Experimental

Reagents and Materials

-

Zilpaterol Hydrochloride (≥98% purity)

-

Zilpaterol-d7 (≥99% deuterium (B1214612) incorporation)[2]

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic Acid (≥98%)

-

Ammonium (B1175870) Acetate

-

Oasis PRiME MCX SPE Cartridges

-

Bovine liver tissue (control)

Standard Solution Preparation

Zilpaterol Stock Solution (100 µg/mL): Accurately weigh 10 mg of Zilpaterol Hydrochloride and dissolve it in 100 mL of methanol.

Zilpaterol-d7 Stock Solution (100 µg/mL): Accurately weigh 1 mg of Zilpaterol-d7 and dissolve it in 10 mL of methanol.[3]

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Zilpaterol stock solution with a mixture of acetonitrile and water (1:9 v/v) to obtain concentrations ranging from 0.2 to 10 ng/mL.[4]

Internal Standard Spiking Solution (100 ng/mL): Dilute the Zilpaterol-d7 stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation

-

Homogenization: Homogenize 5 g of bovine liver tissue.[5]

-

Extraction:

-

To the homogenized tissue in a 50 mL centrifuge tube, add 20 mL of methanol.

-

Vortex for 10 seconds and shake for 2 minutes.

-